3-(2-Bromophenyl)butanoic acid
Overview
Description
3-(2-Bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H11BrO2 . It is characterized by the presence of a bromine atom attached to the second position of a phenyl ring, which is further connected to a butanoic acid moiety.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, which are structurally similar to this compound, are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two chemically differentiated fragments in the presence of a metal catalyst .
Biochemical Pathways
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices . These compounds are known to participate in various biochemical pathways, including butanoate metabolism .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices . These compounds are known to participate in various biochemical reactions, including Suzuki–Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One common method for synthesizing 3-(2-Bromophenyl)butanoic acid involves the Suzuki–Miyaura coupling reaction.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an appropriate ester or acid chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Bromophenyl)butanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-phenylbutanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-Bromophenyl)butanone or this compound.
Reduction: Formation of 3-phenylbutanoic acid.
Substitution: Formation of 3-(2-Hydroxyphenyl)butanoic acid or 3-(2-Aminophenyl)butanoic acid.
Scientific Research Applications
Chemistry: 3-(2-Bromophenyl)butanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with specific biological targets. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Comparison with Similar Compounds
3-Phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromophenylacetic acid: Similar structure but with a shorter carbon chain, leading to different chemical properties and applications.
4-Bromophenylbutanoic acid: Bromine atom is positioned differently, affecting its reactivity and interactions.
Uniqueness: 3-(2-Bromophenyl)butanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRPAZFPUTDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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